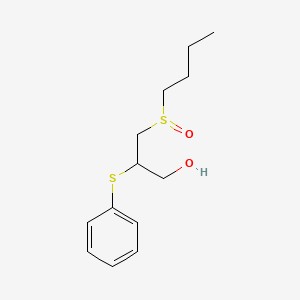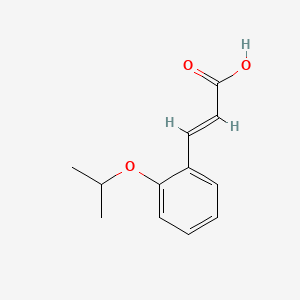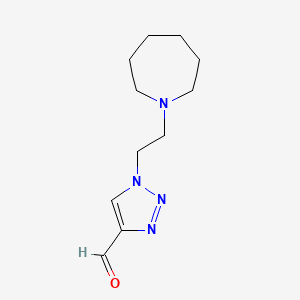
3-(Butylsulfinyl)-2-(phenylsulfanyl)-1-propanol
Übersicht
Beschreibung
3-(Butylsulfinyl)-2-(phenylsulfanyl)-1-propanol is an organic compound characterized by the presence of both sulfinyl and sulfanyl functional groups attached to a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfinyl)-2-(phenylsulfanyl)-1-propanol typically involves the following steps:
Formation of the Sulfinyl Group: The butyl group is introduced to the sulfinyl moiety through a reaction with butyl sulfoxide.
Introduction of the Sulfanyl Group: The phenylsulfanyl group is added via a nucleophilic substitution reaction, where a phenylthiol reacts with an appropriate electrophile.
Formation of the Propanol Backbone: The final step involves the formation of the propanol backbone through a series of reduction and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. Common industrial methods include:
Catalytic Reduction: Using catalysts to facilitate the reduction steps.
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Butylsulfinyl)-2-(phenylsulfanyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone.
Reduction: The sulfanyl group can be reduced to a thiol.
Substitution: Both the sulfinyl and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Thiols or amines for substitution reactions.
Major Products
Oxidation: Produces sulfone derivatives.
Reduction: Produces thiol derivatives.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Butylsulfinyl)-2-(phenylsulfanyl)-1-propanol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for potential therapeutic properties due to its unique functional groups.
Material Science: Used in the development of novel materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3-(Butylsulfinyl)-2-(phenylsulfanyl)-1-propanol involves interactions with various molecular targets:
Molecular Targets: The sulfinyl and sulfanyl groups can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: The compound may affect oxidative stress pathways due to its ability to undergo oxidation and reduction reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Butylsulfonyl)-2-(phenylsulfanyl)-1-propanol: Similar structure but with a sulfonyl group instead of a sulfinyl group.
3-(Butylsulfinyl)-2-(phenylthio)-1-propanol: Similar structure but with a thio group instead of a sulfanyl group.
Eigenschaften
IUPAC Name |
3-butylsulfinyl-2-phenylsulfanylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2S2/c1-2-3-9-17(15)11-13(10-14)16-12-7-5-4-6-8-12/h4-8,13-14H,2-3,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHJCCNDTHEWDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)CC(CO)SC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-(2-chloro-5-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B3038840.png)




![3-Quinolinecarbonitrile, 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-](/img/structure/B3038850.png)



![5,7-Dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine](/img/structure/B3038855.png)
![5,7-Dimethyl-2-(propan-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B3038856.png)

![4,8-Dichloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3038859.png)

